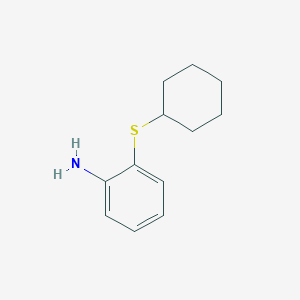

2-(Cyclohexylthio)benzenamine

CAS No.: 37535-87-8

Cat. No.: VC5858431

Molecular Formula: C12H17NS

Molecular Weight: 207.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37535-87-8 |

|---|---|

| Molecular Formula | C12H17NS |

| Molecular Weight | 207.34 |

| IUPAC Name | 2-cyclohexylsulfanylaniline |

| Standard InChI | InChI=1S/C12H17NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 |

| Standard InChI Key | YVEZTEFQPWUZOE-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)SC2=CC=CC=C2N |

Introduction

Chemical Identity and Structural Features

Basic Chemical Information

| Property | Value | Source |

|---|---|---|

| CAS Number | 37535-87-8 | |

| IUPAC Name | 2-(Cyclohexylthio)benzenamine | |

| Molecular Formula | C₁₂H₁₇NS | |

| Molar Mass | 207.34 g/mol | |

| Storage Conditions | -20°C |

Structural Characterization

The compound’s structure comprises a benzene ring substituted with an amine (-NH₂) at position 1 and a cyclohexylthio (-S-C₆H₁₁) group at position 2. Key identifiers include:

The cyclohexyl group introduces steric bulk, influencing reactivity and solubility. Quantum mechanical calculations predict a planar benzene ring with the thioether group adopting a chair conformation .

Synthesis and Reaction Pathways

Route 1: Nucleophilic Aromatic Substitution

-

Substrate: 2-Nitrobenzenamine.

-

Reagent: Cyclohexanethiol (C₆H₁₁SH).

-

Conditions: Base-mediated (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C .

-

Mechanism: The amine group activates the benzene ring, facilitating thiolate attack at the ortho position.

Route 2: Reductive Amination

-

Substrate: 2-(Cyclohexylthio)benzaldehyde.

-

Reagent: Ammonia (NH₃) or ammonium acetate.

-

Conditions: Catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN) in methanol .

Key Reaction Conditions

| Parameter | Optimal Range | Yield |

|---|---|---|

| Temperature | 80–120°C | 60–75% |

| Solvent | DMF, DMSO, or THF | |

| Catalyst | Pd-C, CuI, or K₂CO₃ |

Physicochemical Properties

Physical Properties

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 6.8–7.2 (aromatic H), δ 3.1–3.3 (cyclohexyl CH), δ 1.2–1.8 (cyclohexyl CH₂) .

-

IR (cm⁻¹): 3350 (N-H stretch), 1590 (C=C aromatic), 690 (C-S) .

Future Research Directions

-

Mechanistic Studies: Elucidate reaction pathways for optimized synthesis.

-

Biological Screening: Evaluate antimicrobial or anticancer activity.

-

Industrial Trials: Test efficacy as a rubber-processing aid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume